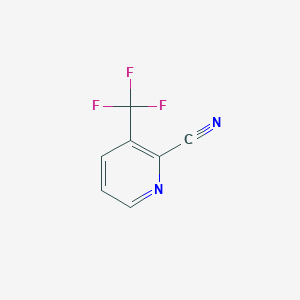

3-(Trifluoromethyl)picolinonitrile

Overview

Description

“3-(Trifluoromethyl)picolinonitrile” is a chemical compound with the CAS Number: 406933-21-9 . It has a molecular weight of 172.11 and its IUPAC name is 3-(trifluoromethyl)-2-pyridinecarbonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H . This indicates that the molecule consists of 7 carbon atoms, 3 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms .

Physical and Chemical Properties Analysis

“this compound” is a solid or liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 240.5±35.0 °C at 760 mmHg . The vapor pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.7±3.0 kJ/mol . The flash point is 99.2±25.9 °C . The index of refraction is 1.457 .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthetic Approaches : A study describes the synthesis of 3-hydroxy-4-substituted picolinonitriles, involving gold(I)-catalyzed cyclization and subsequent N–O bond cleavage under mild conditions (Fukuhara et al., 2018).

Applications in Material Science

Organic Light-Emitting Diodes (OLEDs) : Research on deep-blue iridium(III) complexes, including 3-(trifluoromethyl)picolinonitrile, highlights their application in OLEDs. These complexes exhibit high photoluminescence quantum yield and have been used in high-efficiency OLEDs with deep blue emissions (Lee et al., 2013).

Photoreactive Assemblies : A study on rhenium-appended porphyrin assemblies, involving picoline units, demonstrates their use in understanding ultrafast charge separation, relevant in photovoltaic and photochemical applications (Gabrielsson et al., 2006).

Catalysis in Organic Synthesis : The compound has been used in the synthesis of heterocycles via 2-picolinium bromide, demonstrating its role in facilitating various organic reactions (Darwish, 2008).

Platinum(II) Complexes for OLEDs : Platinum(II) complexes containing this compound have been synthesized and characterized for their photophysical properties, indicating potential in OLED applications (Chang et al., 2007).

Catalysis and Chemical Reactions

Ammoxidation Catalysts : The compound has been studied in the context of ammoxidation reactions, particularly in the production of nicotinonitrile, an important chemical precursor (Andersson et al., 1979; Andersson & Lundin, 1980).

Reduction Reactions : Research on the reduction of tris(pyridine-2-carboxylato)manganese(III) in sodium picolinate–picolinic acid buffer medium provides insights into the role of this compound in such processes (Gupta et al., 2016).

Safety and Hazards

The safety information for “3-(Trifluoromethyl)picolinonitrile” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapors/spray should be avoided .

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)5-2-1-3-12-6(5)4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEFTHKSTLWCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624735 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406933-21-9 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

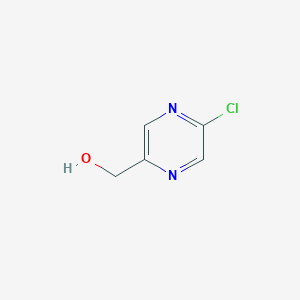

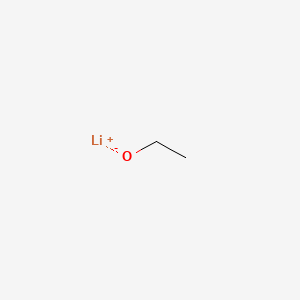

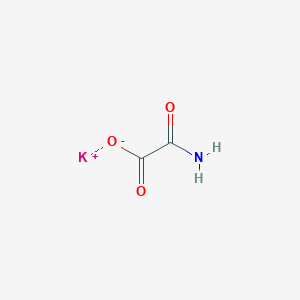

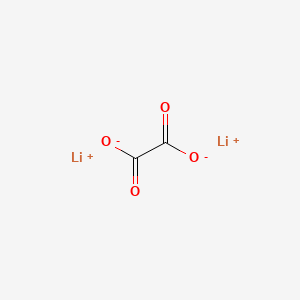

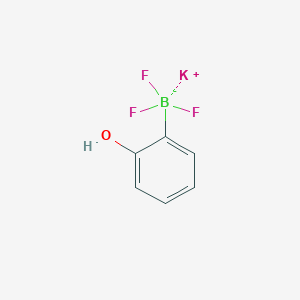

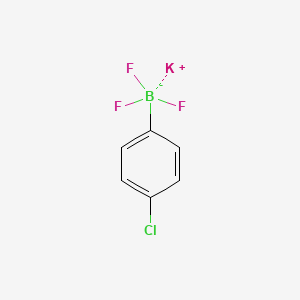

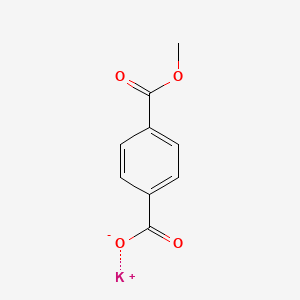

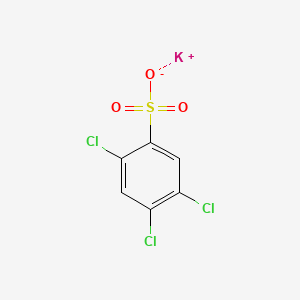

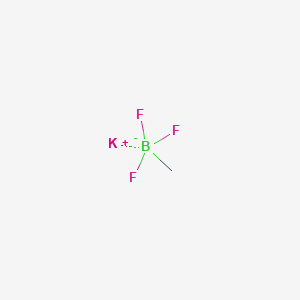

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.